5,7-dichloro-8-quinolinyl 4-chloro-2-methylbenzenesulfonate
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Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Benzenesulfonate, on the other hand, is an organosulfur compound with the formula C6H5SO3H. It is the simplest aromatic sulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a quinoline ring system, which is a bicyclic compound made up of fused benzene and pyridine rings . Attached to this would be a benzenesulfonate group, which consists of a benzene ring bonded to a sulfonate (SO3-) group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other chlorinated quinolines and sulfonates. Chlorinated quinolines are often used as intermediates in the synthesis of other compounds, and can undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other chlorinated quinoline and sulfonate compounds. For example, quinoline is a colorless liquid at room temperature, and is only slightly soluble in water . Sulfonates are typically solid at room temperature and are highly soluble in water .Safety and Hazards
Future Directions
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-chloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO3S/c1-9-7-10(17)4-5-14(9)24(21,22)23-16-13(19)8-12(18)11-3-2-6-20-15(11)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRMGKGFBJCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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